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The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying

proteins, antibodies, or hormones. The following diagram illustrates the core steps of a Sandwich ELISA,

one of the most common formats.
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Start ELISA

Plate Coating
(Coat well with capture antibody)

Blocking
(Add blocking buffer to
 cover unbound sites)

Sample Incubation
(Add sample with antigen)

Detection Antibody Incubation
(Add detection antibody)

Enzyme Conjugate Incubation
(Add enzyme-linked secondary antibody)

Substrate Addition
(Add enzyme substrate)

Signal Detection
(Measure colorimetric, chemiluminescent,

 or fluorescent signal)

Data Analysis
(Calculate unknown concentrations

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.smolecule.com/products/s599110?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


 from standard curve)

Click to download full resolution via product page

Figure 1: Sandwich ELISA Workflow

Critical Assay Performance Parameters

To ensure your ELISA results are reliable, key performance parameters must be validated. The following

table summarizes the expected ranges and acceptance criteria based on industry standards [1] [2].

Parameter Description Typical Acceptance Criteria

Precision Measure of reproducibility (repeatability). Intra-assay: CV < 10%; Inter-assay: CV <
12% [1].

Recovery Accuracy of measuring analyte spiked
into a matrix.

80–120% [2]; Average of 93% in
serum/plasma [1].

Linearity Ability to provide results proportional to
analyte concentration after sample

dilution.

Recovery of 80–120% at 2x, 4x, and 8x
dilutions [2].

Sensitivity Lowest analyte concentration the assay

can reliably detect.

Limit of Detection (LoD): 3x STD of blank;

Limit of Quantitation (LoQ): 10x STD of
blank [3].

Specificity Assay's ability to measure only the target
analyte.

Cross-reactivity with similar proteins should
be minimal [2].

Detailed Experimental Protocol

This protocol provides a generalized guide for a colorimetric sandwich ELISA, which may require

optimization for your specific experimental needs [4].
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Materials and Reagents

Coated Plate: 96-well microplate pre-coated with capture antibody.
Standards: Lyophilized antigen of known concentration for the standard curve.

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
Wash Buffer: Typically PBS or TBS with a low concentration (e.g., 0.05%) of Tween-20.

Blocking Buffer: 1–5% Bovine Serum Albumin (BSA) or a similar irrelevant protein in assay buffer
[5].

Detection Antibodies: Biotinylated or enzyme-conjugated detection antibody and enzyme-linked
secondary antibody (if needed).

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP enzyme [4].
Stop Solution: 1M or 2M Acid (e.g., Sulfuric or Phosphoric acid).

Step-by-Step Procedure

Reconstitution and Dilution: Reconstitute the standard with the specified diluent. Perform a serial

dilution to create a concentration gradient, typically with 7-10 points including a zero (blank)
standard [6] [3].

Plate Preparation: Briefly centrifuge the pre-coated plate. Add 100 µL of standards and samples to
appropriate wells in duplicate or triplicate.

Incubation: Cover the plate and incubate for 1–2 hours at room temperature (or as per kit
instructions).

Washing: Manually or using an automated plate washer, empty the plate contents. Add wash buffer
to each well (approx. 300 µL), let it sit for 20-30 seconds, then discard the liquid. Repeat this process

3-5 times.
Detection Antibody Incubation: Add the detection antibody to each well. Cover the plate and

incubate for 1–2 hours at room temperature.
Washing: Repeat the washing step as in #4.

Enzyme Conjugate Incubation: Add the enzyme-linked secondary antibody (if required by your kit
design). Cover and incubate for 30 minutes to 1 hour at room temperature.

Washing: Repeat the washing step as in #4.
Substrate Incubation: Add the substrate solution (e.g., TMB) to each well. Incubate for 10–30
minutes in the dark, monitoring for color development.
Stop Reaction: Add the stop solution to each well. The blue color will change to yellow if using TMB.

Detection: Read the Optical Density (OD) at the appropriate wavelength (e.g., 450 nm for TMB)
within 30 minutes of stopping the reaction.
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Data Analysis and Standard Curve Fitting

The standard curve is the cornerstone for quantifying your unknown samples. The data analysis workflow

and key considerations are outlined below.

Raw OD Values Calculate Mean OD
for standards/unknowns

Plot Standard Curve
(X=Log(Conc), Y=OD)

Fit Curve with Model
(e.g., 4-Parameter Logistic)

Interpolate Unknown
Concentrations Apply Dilution Factor Final Concentration

Click to download full resolution via product page

Figure 2: ELISA Data Analysis Workflow

Standard Curve Generation and Analysis

Curve Fitting Models: While simple linear regression can sometimes be used, ELISA data often
follows a sigmoidal curve. The Four-Parameter Logistic (4PL) model is most commonly

recommended for a robust fit [3]. The formula is: (y = d + \frac{a - d}{1 + (\frac{x}{c})^b}) Where:
y = Absorbance (OD)

x = Concentration
a = Maximum asymptote (OD at high concentration)

d = Minimum asymptote (OD at zero concentration)
c = EC₅₀ (concentration at the point of inflection)

b = Slope factor [3]
Quality Control of the Curve: The coefficient of determination (R²) should be ≥ 0.99 to indicate a

good fit [3]. Visually inspect the curve to ensure your unknown sample OD values fall within the linear
portion of the standard curve. Samples with OD values outside the range should be re-assayed at a

different dilution [3].
Calculation in Excel:

Enter the standard concentrations and their mean OD values.
Create a scatter plot (X-axis: Log₁₀(Concentration), Y-axis: OD).

Add a trendline. For 4PL curves, you may need specialized software or add-ins, but for a linear
range, you can use a linear trendline [7] [8].

Display the equation and R² value on the chart.
Use the equation to calculate the concentration of unknowns based on their OD.

Troubleshooting and Optimization Tips
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Poor Precision (High CV): Ensure consistent pipetting technique. Run samples and standards in

replicates [8].
Weak Signal: Check reagent expiration dates. Optimize antibody concentrations and incubation

times [6].
High Background: Increase the number or efficiency of washes. Ensure the blocking buffer is fresh

and effective.
Standard Curve Does Not Fit: Verify the standard dilutions were prepared correctly. Ensure you are

using the appropriate curve-fitting model (e.g., 4PL instead of linear) [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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